molecular formula C14H19N3O9 B12282850 1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose

1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose

Cat. No.: B12282850
M. Wt: 373.32 g/mol
InChI Key: LFQWTDKRDROWBN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of glucose where the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by an azido group. This compound is significant in the field of glycochemistry and is used extensively in the synthesis of glycoconjugates and as a chemical probe to explore glycosylation-influenced biological functions .

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The azido group acts as a latent amine, which can be re-accessed through reductive chemistries. This allows the compound to participate in the formation of glycosidic bonds, influencing various biological processes related to glycosylation .

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural modifications and its applications in various fields.

Properties

Molecular Formula

C14H19N3O9

Molecular Weight

373.32 g/mol

IUPAC Name

[4,5,6-triacetyloxy-2-(azidomethyl)oxan-3-yl] acetate

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-11-10(5-16-17-15)26-14(25-9(4)21)13(24-8(3)20)12(11)23-7(2)19/h10-14H,5H2,1-4H3

InChI Key

LFQWTDKRDROWBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-]

Origin of Product

United States

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